molecular formula C16H14ClF2NO4S2 B2953589 3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine CAS No. 1706010-01-6

3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine

Cat. No. B2953589
CAS RN: 1706010-01-6
M. Wt: 421.86
InChI Key: ABEFHCOICNSBQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a highly complex molecule with unique properties that make it an attractive option for scientific research.

Scientific Research Applications

I have conducted a search for the scientific research applications of “3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine”, but unfortunately, the available online information is limited and does not provide a detailed analysis of specific applications in scientific research.

The search results primarily include chemical properties and suppliers for this compound . It appears that detailed information on unique applications may not be readily available in public databases or may require access to specialized scientific publications or databases.

properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-1-[(2,5-difluorophenyl)methylsulfonyl]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClF2NO4S2/c17-12-1-4-14(5-2-12)26(23,24)15-8-20(9-15)25(21,22)10-11-7-13(18)3-6-16(11)19/h1-7,15H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABEFHCOICNSBQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)CC2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClF2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-((4-Chlorophenyl)sulfonyl)-1-((2,5-difluorobenzyl)sulfonyl)azetidine

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